2-Hydrazinyl-3-methoxypyridine

Descripción

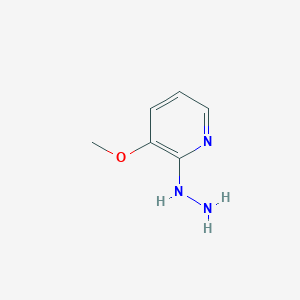

Structure

3D Structure

Propiedades

IUPAC Name |

(3-methoxypyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-5-3-2-4-8-6(5)9-7/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGPJDDXEJWUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594973 | |

| Record name | 2-Hydrazinyl-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210992-34-0 | |

| Record name | 2-Hydrazinyl-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Hydrazinyl 3 Methoxypyridine

Regiospecific Synthesis from Halogenated Pyridine (B92270) Precursors

The synthesis of 2-hydrazinylpyridine derivatives, including the target compound, frequently employs halogenated pyridines as starting materials. This approach offers a reliable pathway to introduce the hydrazine (B178648) group at a specific position on the pyridine ring.

Nucleophilic Displacement Reactions for Hydrazine Moiety Introduction

A primary method for introducing the hydrazine functional group is through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a halogen atom on the pyridine ring, typically chlorine or bromine, is displaced by hydrazine. The pyridine ring's nitrogen atom activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack. researchgate.net

A well-documented synthesis analogous to that of 2-Hydrazinyl-3-methoxypyridine is the preparation of 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine (B146566). wikipedia.org This reaction involves treating the dichloropyridine precursor with hydrazine hydrate (B1144303). The chlorine atom at the 2-position is selectively displaced due to the activating effect of the ring nitrogen, yielding the desired 2-hydrazino product. researchgate.netwikipedia.org The reaction is typically conducted at elevated temperatures in a suitable solvent. wikipedia.org For instance, heating 2,3-dichloropyridine with an 80% solution of hydrazine hydrate to 130 °C in a specialized solvent results in the successful formation of the 2-hydrazino derivative. wikipedia.org Similarly, 2'-bromo-3,3'-bipyridine can be converted to 2'-hydrazino-3,3'-bipyridine by heating with anhydrous hydrazine in a pyridine solvent. nih.gov

This methodology is efficient for producing various substituted hydrazinylpyridines. researchgate.net The choice of a halogenated precursor, such as 2-chloro-3-methoxypyridine (B1581833), is crucial for the regiospecific synthesis of the target compound.

Catalytic Hydrogenation Approaches in Precursor Preparation

The preparation of the necessary halogenated pyridine precursors can be achieved through selective catalytic hydrogenation. For example, a polychlorinated pyridine can be dehalogenated at specific positions using hydrogen gas and a metal catalyst. wikipedia.org

In the synthesis of the 2,3-dichloropyridine precursor, 2,3,6-trichloropyridine (B1294687) is subjected to a hydrogen substitution reaction. This process employs a mixed catalyst system, often combining palladium-on-carbon (Pd/C) and platinum-on-carbon (Pt/C), to enhance selectivity and reaction rate. wikipedia.orgmdpi.com The reaction is carried out in a solvent such as methanol (B129727) in the presence of a base mixture, for example, sodium hydroxide (B78521) and pyridine. mdpi.com This controlled hydrogenation selectively removes the chlorine atom at the 6-position, yielding the desired 2,3-dichloro intermediate with high purity and yield. mdpi.com

Synthesis via Ring Transformation and Rearrangement Strategies

Ring transformation and rearrangement reactions represent alternative, albeit less commonly documented for this specific compound, strategies for synthesizing substituted pyridines. These methods involve the conversion of one heterocyclic system into another.

One such mechanism is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) process. wikipedia.org This pathway is a known type of substitution reaction in nitrogen-containing heterocycles like pyrimidines and pyridines. wikipedia.orgknu.ua It involves the initial addition of a nucleophile, followed by the opening of the heterocyclic ring to form an intermediate, which then closes to form a new ring system. wikipedia.org While this mechanism has been studied for the transformation of substituted pyrimidines with metal amides and the hydrolysis of chlorodinitropyridines, its specific application for the direct synthesis of this compound from other heterocyclic precursors is not extensively reported in the reviewed literature. knu.uarsc.org

Another relevant method in pyridine chemistry is the Zincke reaction, which transforms a pyridine into a pyridinium (B92312) salt that can subsequently react with an amine, leading to a ring-opened intermediate (a Zincke imine) and then a new substituted pyridinium salt. wikipedia.orgsynthical.com This reaction and its intermediates have been utilized for the C3-functionalization of pyridines. synthical.comnih.gov However, these applications typically involve amination rather than hydrazination, and their use in synthesizing the target compound has not been specifically detailed.

Optimization of Reaction Parameters for Yield and Selectivity

To ensure the economic viability and efficiency of the synthesis of this compound, the optimization of reaction parameters is critical. Key factors include the choice of solvent, temperature, and the use of catalysts or additives.

Solvent Systems and Temperature Control

The selection of an appropriate solvent is crucial for the nucleophilic displacement of a halogen with hydrazine. The solvent must effectively dissolve the reactants while facilitating the reaction. For the synthesis of 2-hydrazinopyridine (B147025) derivatives, alcohol amines, particularly N,N-dimethylpropanolamine, have been identified as highly effective solvents. mdpi.com This type of solvent not only meets the solubility requirements but also acts as an acid-binding agent, promoting the reaction towards the product. mdpi.com

Temperature control is equally important. The substitution reaction is typically conducted at a reflux temperature between 100-150 °C. mdpi.com An optimal temperature range of 125-130 °C has been reported to allow for a rapid reaction while minimizing the formation of by-products. mdpi.com The ratio of reactants to the solvent is also managed to maintain a concentration that supports a favorable reaction rate. mdpi.com

| Parameter | Condition | Rationale/Outcome |

|---|---|---|

| Solvent | N,N-dimethylpropanolamine | Acts as a solvent and acid-binding agent, promoting the reaction. |

| Temperature | 125-130 °C | Optimal range for rapid reaction and minimal by-product formation. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents absorption of atmospheric carbon dioxide by hydrazine hydrate. |

| Hydrazine Hydrate Molar Ratio | 1.5-1.8 equivalents (relative to halide) | Using an excess of hydrazine ensures the reaction proceeds to completion. |

Role of Additives and Catalysts

Additives and catalysts play a significant role in both the preparation of the halogenated precursor and the subsequent introduction of the hydrazine moiety.

In the catalytic hydrogenation step for preparing the precursor, a mixed catalyst system (e.g., Pd/C and Pt/C) has been shown to greatly improve the selectivity and rate of the dehalogenation reaction. mdpi.com Furthermore, the combined use of a strong base (sodium hydroxide) and a weak base (pyridine) as additives helps to control the pH of the reaction system, which is crucial for achieving high selectivity. mdpi.com

For the nucleophilic substitution step, the reaction is preferably carried out under an inert atmosphere, such as nitrogen or argon. mdpi.com This prevents the hydrazine hydrate from absorbing carbon dioxide from the air, which could otherwise affect its reactivity. mdpi.com In this context, the N,N-dimethylpropanolamine solvent also functions as a key additive, as it can stabilize the pH of the system and drive the reaction toward the desired product. mdpi.com

| Reaction Step | Component | Role | Example |

|---|---|---|---|

| Precursor Preparation (Catalytic Hydrogenation) | Catalyst | Improves reaction rate and selectivity | Mixed Pd/C and Pt/C |

| Additive | Controls pH for improved selectivity | Combined strong (NaOH) and weak (Pyridine) base | |

| Hydrazine Introduction (Nucleophilic Substitution) | Additive | Acts as an acid-binding agent | N,N-dimethylpropanolamine (Solvent) |

| Atmosphere | Protects reactants | Inert Nitrogen or Argon |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental footprint of its production. The primary route to this compound involves the nucleophilic aromatic substitution of a 2-chloro-3-methoxypyridine precursor with hydrazine. Traditional methods often rely on conventional heating and potentially hazardous organic solvents. However, recent advancements have focused on aligning this synthesis with the tenets of green chemistry, including the use of alternative energy sources, greener solvents, and catalyst-free conditions.

One of the most promising green approaches is the use of microwave irradiation . This technique can significantly reduce reaction times, increase product yields, and enhance energy efficiency compared to conventional heating methods. For the synthesis of hydrazinylpyridines, microwave-assisted protocols have been shown to be highly effective, often leading to cleaner reactions with fewer byproducts.

The choice of solvent is another critical aspect of green synthesis. While traditional syntheses may employ solvents like N,N-dimethylformamide (DMF) or dioxane, greener alternatives such as ethanol, water, or even solvent-free conditions are being explored. google.com Ethanol, being a bio-based and less toxic solvent, presents a more sustainable option. Solvent-free, or neat, reactions are particularly advantageous as they eliminate solvent-related waste and simplify product isolation. The reaction of 2-chloropyridines with hydrazine hydrate has been successfully carried out under solvent-free conditions, often with just gentle heating.

Furthermore, the synthesis of this compound can often be achieved without the need for a catalyst . This is a significant advantage from a green chemistry perspective, as it eliminates the potential for metal contamination of the product and the waste associated with catalyst production and disposal. The inherent nucleophilicity of hydrazine is often sufficient to displace the chloride from the pyridine ring, especially at elevated temperatures or under microwave irradiation.

The integration of these green chemistry principles not only makes the synthesis of this compound more environmentally friendly but can also lead to economic benefits through reduced energy consumption, solvent usage, and purification costs.

Below is a comparative overview of different synthetic conditions for the preparation of hydrazinylpyridines, illustrating the benefits of applying green chemistry principles.

| Precursor | Reagent | Conditions | Solvent | Yield | Reference |

| 2,3-Dichloropyridine | Hydrazine Hydrate | Reflux, 10 hours | N,N-Dimethylpropanolamine | 95% | google.com |

| 2,3-Dichloropyridine | Hydrazine Hydrate | Reflux, 10 hours | N,N-Dimethylformamide | 90% | google.com |

| 2-Fluoro-3-chloropyridine | Hydrazine Hydrate | Room Temperature | Ethanol | - | google.com |

| 2-Quinoxalinone | Hydrazine Hydrate | Microwave Irradiation | - | High | nih.gov |

| Chalcones | Hydrazine Hydrate | Microwave Irradiation (solvent-free) | Acetic Acid (catalyst) | High | researchgate.net |

Elucidation of Chemical Transformations and Reactivity Profiles of 2 Hydrazinyl 3 Methoxypyridine

Condensation Reactions of the Hydrazine (B178648) Moiety

The hydrazine functional group in 2-Hydrazinyl-3-methoxypyridine is a potent nucleophile, making it highly susceptible to reactions with electrophilic centers, particularly the carbon atom of carbonyl groups. These reactions are fundamental to the formation of hydrazones and Schiff bases, which are important intermediates in organic synthesis.

Formation of Hydrazones with Carbonyl Compounds

This compound reacts with aldehydes and ketones in a condensation reaction to form the corresponding hydrazones. This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netuchile.cl The reaction is often catalyzed by a small amount of acid. researchgate.net

For instance, the reaction of 2-hydrazinylpyridine-3,4-dicarbonitriles with salicylaldehyde (B1680747) and its substituted derivatives yields the corresponding 2-{2-[2-hydroxyphenylmethylidene]hydrazinyl}pyridine-3,4-dicarbonitriles. wsu.edu

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Hydrazinylpyridine-3,4-dicarbonitriles | Salicylaldehyde Derivatives | 2-{2-[2-Hydroxyphenylmethylidene]hydrazinyl}pyridine-3,4-dicarbonitriles | wsu.edu |

| 2-Hydroxy-3-methoxybenzaldehyde | 2,4-Dinitrophenylhydrazine | 2-Hydroxy-3-methoxybenzaldehyde 2,4-dinitrophenylhydrazone | nih.gov |

| Isatin | 2-Thiophenecarboxylic acid hydrazide | Hydrazone derivatives | researchgate.net |

Schiff Base Formation and Subsequent Reactivity

Schiff bases, or azomethines, are formed through the condensation of a primary amine with an aldehyde or a ketone. jmchemsci.com In the context of this compound, the hydrazine group can react with carbonyl compounds to form hydrazone-type Schiff bases. These compounds are characterized by a carbon-nitrogen double bond and are valuable intermediates for the synthesis of various heterocyclic systems and have been investigated for their biological activities. jmchemsci.comscience.gov

The formation of a Schiff base involves a nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to form the imine. jmchemsci.com The reactivity of these Schiff bases can be further exploited in cycloaddition reactions and as ligands for metal complexes.

Cycloaddition and Heterocyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic hydrazine group and a pyridine (B92270) ring, makes it an excellent substrate for cycloaddition and heterocyclization reactions. These reactions are pivotal for the construction of various fused and non-fused heterocyclic systems.

Construction of Five-Membered Heterocycles (e.g., Pyrazoles, Triazoles, Tetrazoles)

Pyrazoles: The synthesis of pyrazoles often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.comorganic-chemistry.org The reaction of this compound with β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds can lead to the formation of substituted pyrazole (B372694) rings fused to the pyridine core. beilstein-journals.orgnih.gov Microwave-assisted synthesis has been shown to be an efficient method for the direct N-heterocyclization of hydrazines with metal-diketones to yield trisubstituted pyrazoles. nih.gov

Triazoles: 1,2,4-Triazoles can be synthesized from hydrazines through various methods, including the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide, and the Einhorn-Brunner reaction, which is the condensation of a hydrazine with a diacylamine. researchgate.net The reaction of this compound with compounds containing a C=N-X or N=C-N fragment can lead to the formation of triazole rings. For example, reaction with acyl chlorides can lead to the formation of triazolo[4,3-a]pyridine derivatives.

Tetrazoles: Tetrazoles are typically synthesized via the [2+3] cycloaddition of an azide (B81097) with a nitrile. nih.gov However, multicomponent reactions involving a hydrazine, an orthoester, and sodium azide can also afford tetrazole derivatives. nih.govrug.nl While direct synthesis from this compound is less common, it can be a precursor to intermediates that then undergo cyclization to form tetrazole rings. For instance, conversion of the hydrazine to an azide followed by intramolecular cyclization could be a potential route.

| Heterocycle | General Synthesis Method | Starting Materials with Hydrazine | Reference |

| Pyrazole | Cyclocondensation | 1,3-Dicarbonyl compounds | mdpi.comorganic-chemistry.org |

| Triazole | Pellizzari Reaction, Einhorn-Brunner Reaction | Amides, Acyl hydrazides, Diacylamines | researchgate.net |

| Tetrazole | [2+3] Cycloaddition | Nitriles, Azides | nih.gov |

Synthesis of Six-Membered and Fused Heterocyclic Systems (e.g., Pyrimidines, Pyridazines, Triazines)

Pyrimidines: The construction of a pyrimidine (B1678525) ring generally involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment, such as amidine, urea, or guanidine. bu.edu.eg While this compound does not directly provide the N-C-N fragment, it can be a precursor to a compound that does. For example, reaction of the hydrazine with a suitable reagent could introduce the necessary functionality for subsequent cyclization into a pyridopyrimidine system.

Pyridazines: Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common synthetic route to pyridazines is the reaction of a 1,4-dicarbonyl compound with hydrazine. chemtube3d.comliberty.edu The reaction of this compound with γ-diketones or related synthons can lead to the formation of pyridazine (B1198779) rings fused to the pyridine core, resulting in pyridopyridazine (B8481360) derivatives.

Triazines: 1,2,4-Triazines can be synthesized from the reaction of α-dicarbonyl compounds with amidrazones. 1,3,5-Triazines, or s-triazines, are often synthesized from the trimerization of nitriles or the reaction of cyanuric chloride with nucleophiles. globalscitechocean.com The reaction of 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) with hydrazine hydrate (B1144303) has been used to synthesize 2,4-dihydrazino-6-methoxy-1,3,5-triazine. mdpi.com

| Heterocycle | General Synthesis Method | Starting Materials with Hydrazine | Reference |

| Pyrimidine | Condensation | 1,3-Dicarbonyl compounds, N-C-N fragment | bu.edu.eg |

| Pyridazine | Condensation | 1,4-Dicarbonyl compounds | chemtube3d.comliberty.edu |

| 1,3,5-Triazine | Nucleophilic Substitution | Cyanuric chloride derivatives | mdpi.com |

Formation of Imidazo- and Pyrrolo-Fused Pyridines

Imidazo-fused Pyridines: Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that can be synthesized through various methods, often involving a 2-aminopyridine (B139424) derivative as a starting material. organic-chemistry.orgmdpi.com While this compound is not a direct precursor in the most common syntheses, its functional group can be transformed into an amino group or another suitable group to facilitate the cyclization. For example, reduction of the hydrazine moiety could yield the corresponding amine, which could then react with an α-haloketone to form the imidazo[1,2-a]pyridine (B132010) ring system.

Pyrrolo-fused Pyridines: The synthesis of pyrrolo-fused pyridines can be achieved through various strategies, including intramolecular cyclization reactions. The development of novel calcium channel antagonists has involved the synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]- google.comresearchgate.netthiazepin-3(2H)-one from bis(4H-pyrrolo-3-pyridyl)disulfide. nih.gov Although this example does not directly involve a hydrazine precursor, it illustrates the construction of complex fused systems based on the pyridine ring. The hydrazine group of this compound could potentially be utilized to introduce a nitrogen atom into a newly formed pyrrole (B145914) ring through a multi-step synthetic sequence.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The pyridine ring is inherently electron-deficient, which generally makes it more susceptible to nucleophilic attack or metalation rather than electrophilic substitution. The positions of the hydrazinyl and methoxy (B1213986) groups on this compound are critical in directing incoming reagents.

Directed Ortho-Metalation and Lithiation Strategies

In pyridine systems, various substituents can act as DMGs. The methoxy group is a known DMG, capable of directing lithiation to an adjacent position. wikipedia.org Similarly, the hydrazinyl group, with its lone pairs of electrons, can also be expected to direct metalation. In the case of this compound, there are two potential sites for ortho-lithiation: the C4 position (ortho to the methoxy group) and the nitrogen of the hydrazinyl group, or potentially the C6 position, influenced by the pyridine nitrogen itself.

The choice of the lithiating agent and reaction conditions is crucial in determining the outcome of such reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed to avoid nucleophilic addition to the pyridine ring. clockss.org The interplay between the two directing groups in this compound would likely lead to a complex regiochemical outcome, potentially favoring deprotonation at the most acidic proton, which would be influenced by the combined electronic effects of both substituents.

Table 1: Examples of Directed Lithiation on Substituted Pyridines

| Pyridine Derivative | Directing Group(s) | Lithiating Agent | Position of Lithiation | Product after Quenching with Electrophile (E) | Reference |

| 3-Methoxypyridine (B1141550) | -OCH3 | n-BuLi | C2 and C4 | 2-E-3-methoxypyridine and 4-E-3-methoxypyridine | clockss.org |

| 2-Chloropyridine (B119429) | Pyridine N | LDA | C3 | 3-E-2-chloropyridine | znaturforsch.com |

| 2-Bromopyridine | Pyridine N | LTMP | C3 | 3-E-2-bromopyridine | arkat-usa.org |

This table presents data for analogous compounds to illustrate the principles of directed metalation, as specific data for this compound is not available.

Amination and Alkoxylation Pathways on Substituted Pyridines

Nucleophilic aromatic substitution (SNA) is a key reaction for substituted pyridines, particularly at the 2- and 4-positions, which are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. stackexchange.com In this compound, the situation is more nuanced. While the C2 position is occupied, the C4 and C6 positions are potential sites for nucleophilic attack.

Amination of methoxypyridines has been achieved through nucleophilic substitution of the methoxy group. ntu.edu.sg For 3-methoxypyridine, amination can occur at the C3 position, displacing the methoxy group, often requiring strong bases like sodium hydride with additives such as lithium iodide. ntu.edu.sg It is also possible for amination to occur at the C2 and C6 positions via a Chichibabin-type reaction, although this typically requires harsher conditions.

Alkoxylation of pyridines can also proceed through nucleophilic substitution, often of a halide leaving group. In the absence of a halide, the transformation of the existing methoxy group into a different alkoxy group would likely proceed through an intermediate, possibly involving a pyridyne species if a strong base is used in the presence of a leaving group at an adjacent position.

The hydrazinyl group at the C2 position is a strong electron-donating group, which would deactivate the ring towards nucleophilic attack, particularly at the C4 and C6 positions. Conversely, it could activate the ring towards electrophilic substitution, although such reactions are generally difficult on pyridines.

Oxidation and Reduction Chemistry of the Hydrazine Functionality

The hydrazine moiety is redox-active and can undergo both oxidation and reduction, providing pathways to a variety of other functional groups.

The oxidation of arylhydrazines can lead to a range of products depending on the oxidant and reaction conditions. Mild oxidizing agents can convert hydrazines to diazenes, which can be useful intermediates. Stronger oxidation can lead to the cleavage of the N-N bond and the formation of the corresponding amine or other products. Common oxidizing agents used for hydrazines include hydrogen peroxide, potassium permanganate, and various peroxy acids.

Conversely, the reduction of the hydrazine group can be a useful transformation. Catalytic hydrogenation, for example using palladium on carbon (Pd/C) with a hydrogen source like hydrazine hydrate or hydrogen gas, can cleave the N-N bond to yield the corresponding amine. stackexchange.com This would convert this compound into 2-amino-3-methoxypyridine. Other reducing agents like zinc in acidic media can also effect this transformation.

Table 2: General Oxidation and Reduction Reactions of Hydrazines

| Reaction Type | Reagent(s) | General Product |

| Oxidation | Mild (e.g., air, H2O2) | Diazene |

| Oxidation | Strong (e.g., KMnO4) | Cleavage products |

| Reduction | Catalytic Hydrogenation (e.g., Pd/C, H2) | Amine |

| Reduction | Metal/Acid (e.g., Zn/HCl) | Amine |

This table provides a general overview of hydrazine reactivity, as specific examples for this compound are not detailed in the provided search results.

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the pyridine ring (at C4, C5, and C6), the hydrazinyl group (both nitrogen atoms), and the methoxy group—leads to challenges and opportunities in controlling chemo- and regioselectivity.

In reactions with electrophiles, the primary site of attack would need to be determined. The hydrazinyl group is a strong nucleophile and would likely react with many electrophiles in preference to the pyridine ring. For instance, in acylation or alkylation reactions, the terminal nitrogen of the hydrazine is expected to be the most reactive site.

In condensation reactions, for example with aldehydes or ketones, the hydrazinyl group will readily form hydrazones. This reactivity is often exploited in the synthesis of heterocyclic systems. The regioselectivity of subsequent reactions on the pyridine ring would then be influenced by the newly formed hydrazone moiety.

In nucleophilic substitution reactions, the directing effects of both the hydrazinyl and methoxy groups would be in competition. The electron-donating hydrazinyl group would disfavor nucleophilic attack on the ring, while the methoxy group could potentially be a leaving group under certain conditions. The outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

The selective functionalization of one part of the molecule while leaving the others intact would require careful choice of reagents and protecting group strategies. For instance, to perform a reaction on the pyridine ring without affecting the hydrazinyl group, the latter might need to be protected, for example, by acylation.

Strategic Applications of 2 Hydrazinyl 3 Methoxypyridine in Organic Synthesis

Versatile Building Block for Polyfunctionalized Organic Molecules

The utility of 2-Hydrazinyl-3-methoxypyridine as a versatile building block stems from the distinct reactivity of its two primary components: the hydrazine (B178648) moiety and the pyridine (B92270) core. Hydrazine-containing compounds are well-established synthons for creating a wide array of organic molecules, particularly through condensation and cyclization reactions. enamine.net The hydrazine group (-NHNH2) in this compound provides a potent nucleophilic center, enabling reactions with electrophiles like carbonyl compounds, while also serving as a key component for constructing nitrogen-containing heterocycles. enamine.netmdpi.com

This dual reactivity allows for its incorporation into larger, polyfunctionalized systems. For instance, the hydrazine group can be used as a handle to introduce a complex substituent via hydrazone formation, and subsequently, the pyridine ring can be functionalized through reactions common to aromatic heterocycles. This step-wise approach enables the methodical construction of molecules with multiple, strategically placed functional groups. The presence of the methoxy (B1213986) group (-OCH3) on the pyridine ring also influences the electronic properties of the aromatic system, which can be leveraged to control the regioselectivity of further synthetic transformations. The capacity to serve as a precursor for diverse molecular scaffolds makes hydrazides and their derivatives powerful tools in the synthesis of complex organic compounds. researchgate.net

Precursor to Diverse Heterocyclic Scaffolds

A primary application of hydrazinyl compounds in organic synthesis is the construction of heterocyclic rings. enamine.net this compound is an excellent precursor for synthesizing fused and non-fused heterocyclic systems, most notably pyrazoles and triazolopyridines.

The synthesis of pyrazoles, a class of five-membered heterocycles with two adjacent nitrogen atoms, is readily achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound, a classic transformation known as the Knorr pyrazole (B372694) synthesis. beilstein-journals.org When this compound is reacted with a β-dicarbonyl compound, such as acetylacetone, it undergoes a cyclocondensation reaction to yield a 1-(3-methoxypyridin-2-yl)-substituted pyrazole. The reaction proceeds by initial formation of a hydrazone with one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. researchgate.net

Furthermore, this compound is a key starting material for the synthesis of the researchgate.netnih.govsemanticscholar.orgtriazolo[4,3-a]pyridine ring system. This fused bicyclic heterocycle is typically formed via a two-step process. semanticscholar.org First, the hydrazine moiety is acylated by reacting it with an acyl chloride or carboxylic acid. The resulting N-acyl-N'-(3-methoxypyridin-2-yl)hydrazine intermediate is then subjected to a dehydrative cyclization, often using reagents like phosphorus oxychloride or by heating under acidic conditions, to furnish the fused triazole ring. semanticscholar.orgresearchgate.net

| Starting Material | Reagent | Resulting Heterocyclic Scaffold | Reaction Type |

| This compound | 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Pyrazole | Cyclocondensation |

| This compound | 1. Acyl Halide2. Dehydrating Agent | researchgate.netnih.govsemanticscholar.orgTriazolo[4,3-a]pyridine | Acylation followed by Dehydrative Cyclization |

Derivatization Reagent for Enhancing Chemical Properties

The reaction of this compound with aldehydes or ketones provides a straightforward route to hydrazone derivatives. This condensation reaction is a simple, high-yield method for chemical modification. researchgate.net The formation of a hydrazone proceeds via a nucleophilic addition-elimination mechanism and is typically catalyzed by a small amount of acid. researchgate.net

The mechanism can be described in the following steps:

Activation of the Carbonyl Group: The acid catalyst protonates the carbonyl oxygen atom, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The terminal nitrogen atom of the this compound, which is the most nucleophilic site of the hydrazine moiety, attacks the activated carbonyl carbon. This step forms a protonated carbinolamine intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom, neutralizing the nitrogen and forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination: The lone pair of electrons on the adjacent nitrogen atom assists in the elimination of a water molecule, leading to the formation of a C=N double bond and regenerating the acid catalyst.

This reaction effectively converts the hydrazine functional group into a hydrazone, linking the 3-methoxypyridine (B1141550) core to another molecular fragment via a stable imine-like bond.

The conversion of the hydrazinyl group to a hydrazone is a powerful strategy for modifying the charge distribution and reactivity of the parent molecule. The hydrazine group (-NHNH2) is basic and highly nucleophilic due to the lone pairs of electrons on the nitrogen atoms. Upon derivatization to a hydrazone (C=N-NH-), these properties are significantly altered.

Modification of Charge: The formation of the C=N double bond delocalizes the lone pair of electrons on the adjacent nitrogen atom into the new π-system. This delocalization reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity compared to the original hydrazine. The electronic nature of the substituent (R group) from the original carbonyl compound can further tune these properties. An electron-withdrawing R group will further decrease the electron density and basicity, while an electron-donating group will have the opposite effect. This allows for fine-tuning of the molecule's electronic character.

Modification of Reactivity: Derivatization changes the types of reactions the functional group can undergo. The hydrazone moiety can act as a site for further chemical transformations that are not possible with the initial hydrazine. For example, the C=N bond can be reduced, or the N-H proton can be removed to generate an anion for subsequent alkylation reactions. The rate of hydrazone formation itself can be influenced by electronic factors; introducing electron-withdrawing substituents on the electrophilic carbonyl compound can significantly increase the reaction rate under physiological conditions. researchgate.net This principle can be exploited to control reaction kinetics. Moreover, derivatization has been shown to enhance properties for analytical purposes, such as improving sensitivity in mass spectrometry, which is a direct consequence of altering the chemical nature and charge-carrying capacity of the molecule. nih.gov

Computational and Theoretical Investigations of 2 Hydrazinyl 3 Methoxypyridine and Its Derivatives

Quantum Chemical Calculations of Molecular Structure and Conformation

The conformation of the hydrazinyl and methoxy (B1213986) substituents relative to the pyridine (B92270) ring is of particular interest. Computational studies on similar substituted pyridines reveal that the orientation of these groups can significantly influence the molecule's properties. mdpi.com For instance, the planarity of the molecule and the rotational barriers of the substituent groups can be determined, providing insights into its flexibility and the potential for different conformational isomers to exist. mdpi.com

Table 1: Representative Calculated Geometric Parameters for a Substituted Pyridine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (pyridine) | 1.34 | 123.8 | - |

| C-C (pyridine) | 1.39 | 118.5 | - |

| C-O (methoxy) | 1.36 | - | 179.5 |

| C-N (hydrazinyl) | 1.40 | - | 45.2 |

| N-N (hydrazinyl) | 1.45 | - | - |

Note: This table presents typical values for a substituted pyridine and is for illustrative purposes. Specific values for 2-Hydrazinyl-3-methoxypyridine would require dedicated calculations.

Electronic Properties and Reactivity Prediction (e.g., frontier orbitals, charge distribution)

The electronic structure of a molecule is fundamental to its reactivity. semanticscholar.org Computational methods allow for the detailed analysis of various electronic properties of this compound. One of the most important aspects is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com

Furthermore, the distribution of electron density within the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. ejosat.com.tr These maps highlight the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, providing valuable information about where it is likely to interact with other chemical species. semanticscholar.org The charge distribution can also be quantified through methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule. This information helps in understanding the polarity of the molecule and the nature of its chemical bonds. Reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and softness, can also be calculated to provide a quantitative measure of the molecule's reactivity. ias.ac.innih.gov

Table 2: Calculated Electronic Properties for a Hydrazinylpyridine Analog

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are representative of a hydrazinyl-substituted pyridine and are intended for illustrative purposes.

Spectroscopic Property Simulations and Analysis (e.g., NMR, UV-Vis, IR, Raman)

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic signatures of molecules. rsc.org By simulating various types of spectra, researchers can gain a deeper understanding of the experimental data and make more accurate structural assignments.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations help in assigning the signals in ¹H and ¹³C NMR spectra to specific atoms in the this compound molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.govchemrxiv.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insights into the molecule's chromophoric system. researchgate.net

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govnih.gov By analyzing the nature of these vibrations, a detailed assignment of the experimental spectra can be made, helping to confirm the molecular structure and identify characteristic functional groups. rsc.orgresearchgate.net

Table 3: Simulated Vibrational Frequencies for a Substituted Pyridine

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch (hydrazinyl) | 3450 |

| C-H stretch (aromatic) | 3100 |

| C=N stretch (pyridine) | 1600 |

| C-O stretch (methoxy) | 1250 |

Note: This table provides representative calculated frequencies and is for illustrative purposes. The actual values for this compound may differ.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. rsc.orgmdpi.com For this compound, theoretical calculations can be used to explore potential reaction pathways, identify transition states and intermediates, and determine the activation energies associated with different steps. mdpi.com This information is crucial for understanding how the molecule participates in chemical transformations.

For instance, the cyclization reactions of hydrazinylpyridines to form fused heterocyclic systems are of significant interest in medicinal chemistry. mdpi.com Computational studies can elucidate the step-by-step mechanism of these reactions, including the initial nucleophilic attack, proton transfers, and ring closure. researchgate.net By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be identified. This knowledge can be used to optimize reaction conditions and to design more efficient synthetic routes. iscientific.org

Intermolecular Interactions and Hydrogen Bonding Analysis in Related Systems

The way molecules interact with each other in the solid state and in solution is governed by intermolecular forces, with hydrogen bonding being particularly important for molecules like this compound. nih.govmdpi.com The hydrazinyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group and the nitrogen atom in the pyridine ring can act as hydrogen bond acceptors. researchgate.netmdpi.com

Computational methods can be used to analyze and quantify these interactions. nih.gov For example, the geometry and energy of hydrogen bonds can be calculated for dimers or larger clusters of molecules. conicet.gov.ar This provides insights into the strength and nature of these interactions. In the solid state, these interactions dictate the crystal packing arrangement. researchgate.net Understanding the preferred hydrogen bonding patterns is crucial for crystal engineering and for predicting the physical properties of the solid material. researchgate.net The analysis of intermolecular interactions is also important for understanding how the molecule might bind to a biological target, such as a protein active site. mdpi.com

Emerging Research Frontiers and Future Prospects for 2 Hydrazinyl 3 Methoxypyridine Chemistry

Development of Asymmetric Synthetic Approaches

The synthesis of chiral molecules is a cornerstone of modern drug discovery and development. For pyridine (B92270) derivatives, enantioselective synthesis has been a significant challenge. However, recent advancements in catalysis are providing new pathways to access chiral pyridines and their derivatives, which could be readily applied to scaffolds like 2-Hydrazinyl-3-methoxypyridine. nih.govresearchgate.net

One promising strategy is the enantioselective dearomatization of pyridine derivatives. Research has demonstrated the catalytic dearomative alkylation of 4-methoxypyridinium ions using Grignard reagents. nih.gov This transformation, catalyzed by a chiral copper(I) complex, allows for the direct creation of nearly enantiopure chiral dihydro-4-pyridones from readily available methoxypyridines. nih.gov Applying this methodology to derivatives of this compound, where the hydrazine (B178648) group is suitably protected, could provide access to a new class of chiral nitrogen-containing heterocycles.

Another powerful approach involves the asymmetric functionalization of alkenyl pyridines. Poorly reactive β-substituted alkenyl pyridines can be activated by a Lewis acid, enabling a highly enantioselective copper-catalyzed alkylation with Grignard reagents. nih.govresearchgate.net This method exhibits broad functional group tolerance, suggesting its applicability to complex scaffolds. A synthetic route that introduces an alkenyl group onto the this compound core would open the door to this highly effective enantioselective transformation.

| Asymmetric Approach | Catalytic System | Key Transformation | Potential Application to this compound |

| Dearomative Alkylation | Chiral Copper(I) Complex | Enantioselective addition of Grignard reagents to N-acylpyridinium salts. nih.gov | Direct synthesis of chiral dihydropyridone derivatives from the core scaffold. |

| Alkenyl Pyridine Alkylation | Copper-Chiral Diphosphine / Lewis Acid | Enantioselective conjugate addition of Grignard reagents to an activated alkenyl pyridine. nih.gov | Creation of chiral centers on side chains attached to the pyridine ring. |

| Fused Pyrazoline Synthesis | Bifunctional Squaramide Catalyst | Asymmetric [3+2] cycloaddition of α,β-unsaturated ketones with hydrazine. buchler-gmbh.com | Enantioselective formation of chiral pyrazoline rings fused to other molecular frameworks. |

These emerging asymmetric methods hold significant promise for generating novel, stereochemically defined derivatives of this compound, expanding their potential use in stereoselective synthesis and medicinal chemistry.

Exploration of Novel Catalytic Transformations

The unique electronic and structural features of this compound make it an attractive substrate for a variety of catalytic transformations. Modern catalytic methods offer efficient and direct routes to synthesize and functionalize this scaffold.

A key transformation is the palladium-catalyzed amination for the synthesis of the core structure itself. Protected pyridylhydrazine derivatives can be prepared in a single step from 2-halopyridines (such as 2-chloro- or 2-bromopyridines) and hydrazine equivalents like di-tert-butyl hydrazodiformate. nih.gov This reaction, which employs chelating phosphine (B1218219) ligands, is highly efficient and provides a direct entry to protected hydrazinopyridines suitable for further functionalization. nih.gov

Beyond its synthesis, the hydrazine moiety is a versatile functional group for constructing other heterocyclic systems. For example, hydrazines are common precursors for the synthesis of pyrazoles through condensation reactions with 1,3-dicarbonyl compounds. This transformation can be catalyzed to afford substituted pyrazole (B372694) derivatives. Similarly, reactions with other synthons can lead to the formation of triazoles and tetrazoles, significantly expanding the chemical space accessible from the this compound starting material. researchgate.net

| Transformation | Catalyst/Reagent | Description | Significance |

| Catalytic Amination | Palladium / Chelating Phosphine Ligands | One-step synthesis of protected 2-hydrazinylpyridines from 2-halopyridines. nih.gov | Provides a direct and efficient route to the core scaffold. |

| Pyrazole Synthesis | Acid or Base Catalysis | Condensation of the hydrazine group with a 1,3-dicarbonyl compound to form a pyrazole ring. mdpi.com | Access to a new class of bicyclic or substituted heterocyclic compounds. |

| N-Oxidation | Titanium Silicalite (TS-1) | Catalytic oxidation of the pyridine nitrogen using hydrogen peroxide to form the corresponding N-oxide. researchgate.net | N-oxides are versatile synthetic intermediates for further functionalization. |

The exploration of these and other catalytic transformations will continue to uncover new reaction pathways and provide access to novel derivatives with potentially valuable properties.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing synthetic route design, with a focus on improving efficiency, reducing waste, and enhancing safety. Flow chemistry, which involves performing reactions in continuous-flow reactors, is a powerful technology for achieving these goals. egasmoniz.com.pt

The synthesis of the pyridine core can be achieved using methods like the Bohlmann–Rahtz pyridine synthesis, which has been successfully adapted to continuous flow microwave reactors. beilstein-journals.orgnih.gov This approach allows for rapid, single-step synthesis of trisubstituted pyridines from acyclic precursors without the isolation of intermediates, offering significant advantages in terms of efficiency and scalability. beilstein-journals.orgnih.gov

Furthermore, transformations of the this compound scaffold are well-suited for flow chemistry. The synthesis of pyrazoles from hydrazine derivatives has been demonstrated in continuous-flow setups, offering excellent control over reaction parameters and regioselectivity. mdpi.comrsc.org Another sustainable transformation is the N-oxidation of the pyridine nitrogen. This has been achieved in a packed-bed microreactor using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as a green oxidant, resulting in high yields of pyridine N-oxides in a safe and highly efficient process. researchgate.net

| Flow Chemistry Advantage | Application to this compound Chemistry | Reference Example |

| Enhanced Safety | Enables the use of hazardous reagents or intermediates (like hydrazine) in small, controlled volumes, minimizing risk. | Continuous-flow synthesis of pyrazoles using hydrazine. mdpi.com |

| Improved Efficiency | Rapid heat and mass transfer lead to faster reactions, higher yields, and better selectivity. | Microwave-assisted, one-pot pyridine synthesis in a flow reactor. beilstein-journals.orgnih.gov |

| Scalability | Production can be scaled up by running the reactor for longer periods, avoiding the challenges of large-batch reactors. | Continuous N-oxidation of pyridines for potential large-scale production. researchgate.net |

| Sustainability | Integration with solid-supported catalysts and greener reagents (e.g., H₂O₂) reduces waste and environmental impact. researchgate.net | Use of a reusable TS-1 catalyst for N-oxidation. researchgate.net |

Integrating flow chemistry and other sustainable methodologies into the synthesis and derivatization of this compound will be crucial for developing environmentally benign and economically viable processes for academic and industrial applications.

Design of Novel Chemical Probes and Tools

The hydrazine functional group is a powerful chemical handle for the development of molecular probes and tools for chemical biology. mdpi.com Its ability to react selectively with endogenous carbonyl compounds (aldehydes and ketones) under physiological conditions makes it an ideal recognition motif for labeling and detecting these important biomolecules. researchgate.net

The core principle behind many hydrazine-based probes is the formation of a stable hydrazone linkage upon reaction with a carbonyl. This reaction can be designed to trigger a significant change in the molecule's photophysical properties, such as fluorescence. researchgate.netresearchgate.net For instance, a probe can be designed where the this compound scaffold is linked to a fluorophore. In its initial state, the probe may be non-fluorescent or weakly fluorescent. However, upon condensation with an analyte (e.g., a cellular ketone), the formation of the extended π-conjugated hydrazone system can lead to a "turn-on" fluorescent response. researchgate.netbohrium.com

Beyond fluorescent probes for detection, hydrazines are being developed as activity-based protein profiling (ABPP) probes. biorxiv.orgnih.gov These tools are designed to covalently label specific classes of enzymes in their active state. Hydrazine-based probes can be oxidatively activated within an enzyme's active site to generate a reactive radical species. nih.gov This radical can then form a covalent bond with the enzyme or a nearby cofactor, providing a means to identify and study enzyme function in complex biological systems. biorxiv.org The this compound scaffold offers a unique electronic and steric profile that could be harnessed to develop novel ABPP probes with new target specificities.

| Probe Design Principle | Mechanism | Scaffold Role | Application |

| Fluorescent "Turn-On" Probes | Hydrazone formation with carbonyls extends π-conjugation, leading to a change in absorption and emission spectra. researchgate.net | The hydrazine group acts as the reactive site for carbonyl detection. | Imaging of cellular carbonyl stress or detecting specific aldehyde/ketone biomarkers. bohrium.com |

| Activity-Based Protein Profiling | Oxidative activation of the hydrazine in an enzyme active site to form a reactive radical that covalently labels the protein. biorxiv.orgnih.gov | The pyridyl hydrazine core can be tuned to target specific enzyme families (e.g., flavoenzymes). | Discovering new enzyme targets, inhibitor screening, and drug discovery. nih.gov |

| Bioconjugation Linkers | The hydrazine group can be used to attach the pyridine scaffold to other molecules (e.g., drugs, peptides) via a hydrazone bond. nih.gov | Serves as a versatile linker for creating more complex molecular architectures. | Development of antibody-drug conjugates or targeted drug delivery systems. |

The design of sophisticated chemical probes and tools based on the this compound scaffold represents a vibrant and promising research frontier with the potential to significantly impact our understanding of biological systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Hydrazinyl-3-methoxypyridine, and how do they align with green chemistry principles?

- Methodology : A widely adopted method involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature achieves a 73% yield of a structurally analogous triazolopyridine derivative via a clean, solvent-based process. This avoids toxic reagents like Cr(VI) or DDQ, aligning with green chemistry .

- Key Data :

| Oxidant | Solvent | Temperature | Yield |

|---|---|---|---|

| NaOCl | Ethanol | RT | 73% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use NMR (¹H/¹³C) to confirm hydrazine and methoxy group positions. FT-IR identifies N–H and C–O stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, employ HPLC with a C18 column and methanol/water mobile phase .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodology : Work in a fume hood with nitrile gloves and lab coats. Avoid skin/eye contact; use chemical safety goggles. Store in a dry, ventilated area away from oxidizers. Neutralize spills with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound derivatives?

- Methodology : Screen oxidants (e.g., NaOCl vs. TBHP) and solvents (polar aprotic vs. ethanol) using design of experiments (DoE). Monitor reaction progress via TLC or in situ IR. For example, increasing NaOCl concentration from 5% to 10% improved cyclization efficiency in analogous triazolopyridines .

Q. What crystallographic strategies resolve structural ambiguities in this compound complexes?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Hydrogen bonding patterns (e.g., N–H···O motifs) can be analyzed via graph set theory to predict packing behavior .

Q. How do conflicting data on hydrazine intermediate stability arise, and how can they be reconciled?

- Methodology : Discrepancies may stem from oxidant reactivity or solvent polarity. For instance, DDQ in dichloromethane may overoxidize intermediates, whereas NaOCl in ethanol preserves functionality. Validate via kinetic studies (e.g., time-resolved NMR) .

Q. What engineering controls are critical for scaling up this compound synthesis?

- Methodology : Implement continuous flow reactors to enhance heat/mass transfer. Use inline PAT (process analytical technology) like Raman spectroscopy for real-time monitoring. Ensure scrubbers for volatile byproducts (e.g., chlorinated species) .

Q. How can hydrogen bonding networks influence the biological activity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.